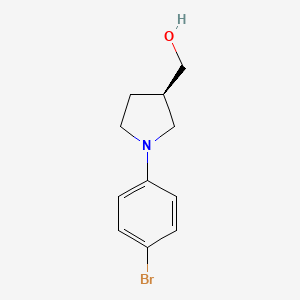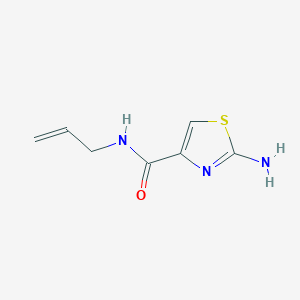![molecular formula C14H21NO B1372777 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline CAS No. 1037157-93-9](/img/structure/B1372777.png)
3-{[(3-Methylcyclohexyl)oxy]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-{[(3-methylcyclohexyl)oxy]methyl}aniline is C14H21NO . Its molecular weight is 219.32264 .Physical And Chemical Properties Analysis
3-{[(3-methylcyclohexyl)oxy]methyl}aniline is a colorless to yellowish liquid. It has a characteristic odor and is soluble in water and most organic solvents. The melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique
Organic Synthesis
3-{[(3-Methylcyclohexyl)oxy]methyl}aniline is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various organic molecules. Its reactivity allows for the formation of complex structures that are essential in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions such as N-alkylation is particularly important for modifying the lipophilicity of molecules, making them more biologically accessible .
Catalysis
This compound is used in catalytic processes, particularly in the methylation of anilines with methanol. This is facilitated by cyclometalated ruthenium complexes, which allow for efficient methylation under mild conditions. Such catalytic methods are crucial for creating N-methylanilines, which are significant intermediates in the production of bioactive compounds .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the calibration of instruments like HPLC and LC-MS, ensuring accurate measurement of other substances in complex mixtures .
Mécanisme D'action
The mechanism of action of 3-{[(3-methylcyclohexyl)oxy]methyl}aniline is not specified in the search results. Its use in various fields of research and industry suggests that it may have diverse mechanisms of action depending on the specific application.
Propriétés
IUPAC Name |
3-[(3-methylcyclohexyl)oxymethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h3,5-6,9,11,14H,2,4,7-8,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCTCPMAVVCSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

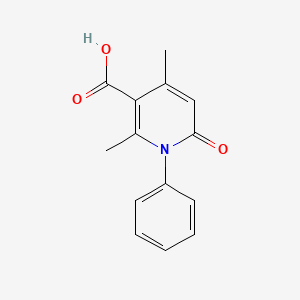
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
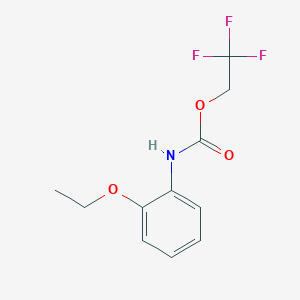

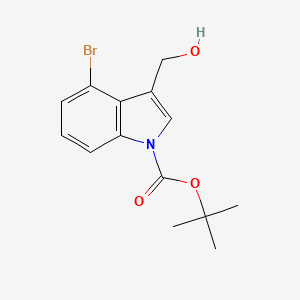
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
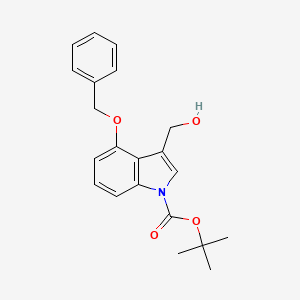
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
